1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the phenoxyphenyl and phenylethyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, strong bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a subject of study in reaction mechanisms.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-9-(4-methoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 1-methyl-9-(4-chlorophenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C29H27N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O3/c1-31-26-25(27(35)34(29(31)36)20-17-21-9-4-2-5-10-21)33-19-8-18-32(28(33)30-26)22-13-15-24(16-14-22)37-23-11-6-3-7-12-23/h2-7,9-16H,8,17-20H2,1H3 |
InChI Key |
PBIWUXQOOZRILV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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